Cas no 4721-69-1 ((8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one)
4721-69-1 structure
Product Name:(8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one
CAS-Nr.:4721-69-1
MF:C18H26O3
MW:290.397245883942
CID:1523548
PubChem ID:20055236
Update Time:2025-04-21
(8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- 4-Hydroxy-19-nortestosterone
- (8S,9S,10R,11S,13S,14S,17S)-11,17-DIHYDROXY-4,10,13,17-TETRAMETHYL-2,6 ,7,8,9,11,12,14,15,16-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-ONE
- CTK5D4566
- AG-G-80410
- AR-1C0563
- 4-Hydroxy-19-nor-testosteron
- NSC41842
- C15401
- AC1L5ZQ2
- 4-Hydroxy Nandrolone
- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-on
- A-hydroxy-4,17-dimethyltestosterone
- Estr-4-en-3-one, 4,17-dihydroxy-, (17beta)-
- 4721-69-1
- CHEBI:135210
- Oxabolone
- SCHEMBL151284
- UNII-51RPF719WE
- 4,17beta-Dihydroxyestr-4-en-3-one
- 4-Hydroxy Nandrolone (1.0mg/ml in Acetonitrile)
- NS00044274
- GXHBCWCMYVTJOW-YGRHGMIBSA-N
- EINECS 225-212-2
- OXABOLONE [MI]
- 4-Hydroxynandrolone; Oxabolone
- Estr-4-en-3-one, 4,17-dihydroxy-, (17.beta.)-
- Estr-4-en-3-one, 4,17beta-dihydroxy-
- Q7115044
- DB01500
- 51RPF719WE
- DTXSID50878357
- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- (8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one
-
- Inchi: 1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1
- InChI-Schlüssel: GXHBCWCMYVTJOW-YGRHGMIBSA-N
- Lächelt: O[C@H]1CC[C@H]2[C@@H]3CCC4=C(C(CC[C@@H]4[C@H]3CC[C@@]21C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 290.18800
- Monoisotopenmasse: 290.188195
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 0
- Komplexität: 509
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 57.5
Experimentelle Eigenschaften
- Dichte: 1.21
- Schmelzpunkt: 188-190°
- Siedepunkt: 480.4°C at 760 mmHg
- Flammpunkt: 258.4°C
- Brechungsindex: 1.584
- PSA: 57.53000
- LogP: 3.37480
(8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one Verwandte Literatur
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
4721-69-1 ((8r,9s,10r,13s,14s,17s)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11, 12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-one) Verwandte Produkte
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